Lipophilicity Advantage of the 4-Ethyl Substituent vs. Unsubstituted Phenoxyethylpiperazine
The 4-ethyl substitution on the phenoxy ring elevates the computed partition coefficient of 4-[2-(4-ethylphenoxy)ethyl]piperazine-1-carbaldehyde to XLogP3 = 2, compared to an estimated XLogP3 ≈ 1.3 for the unsubstituted parent 1-(2-phenoxyethyl)piperazine (CID 233187) [1]. This +0.7 log unit increase places the compound closer to the optimal CNS drug-likeness window (XLogP 2–4) [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 1-(2-Phenoxyethyl)piperazine (CID 233187), XLogP3 ≈ 1.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
A 0.7 log-unit increase in lipophilicity can significantly enhance passive membrane permeability and CNS penetration potential, making the 4-ethyl derivative a more suitable starting point for CNS-targeted medicinal chemistry campaigns.
- [1] PubChem XLogP3 data for CID 4295184 (2.0) and CID 233187 (1.4, computed); National Center for Biotechnology Information, 2025. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. View Source
